N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-15(27)17-4-2-5-19(12-17)25-21(28)6-3-11-26-14-24-20(13-22(26)29)16-7-9-18(23)10-8-16/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWXPYAULDTJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the acetylphenyl group: This can be done via Friedel-Crafts acylation.
Formation of the final amide bond: This step often involves coupling reactions using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as additives in various formulations.
Mechanism of Action
The mechanism of action of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Findings:
Substituent Effects: The target compound’s 4-fluorophenyl group offers electronic and steric advantages over the 2,6-dimethylphenoxy groups in Compounds m, n, and o. The 3-acetylphenyl group in the target compound provides a hydrogen-bond acceptor, absent in the methyl-substituted analogs, which could enhance target engagement .
Stereochemical Simplicity :
- Unlike Compounds m, n, and o, which exhibit complex stereochemistry at multiple centers, the target compound lacks specified stereoisomerism. This simplifies synthesis and reduces the risk of off-target interactions caused by enantiomeric impurities .
Q & A
Q. Methodology :
- X-ray crystallography (e.g., as in ) can resolve bond angles and dihedral angles between aromatic planes.
- NMR spectroscopy () confirms proton environments, such as acetyl methyl groups (~2.5 ppm) and fluorophenyl aromatic protons.
- Density Functional Theory (DFT) calculations predict reactive sites (e.g., nucleophilic oxygens on pyrimidinone).
Q. Structural Influence on Reactivity :
| Functional Group | Reactivity Impact | Example Interaction |
|---|---|---|
| Pyrimidinone C=O | Hydrogen bonding with kinase ATP pockets | |
| 4-Fluorophenyl | Enhanced metabolic stability | |
| Acetylphenyl | Hydrophobic pocket binding |
What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer :
A typical multi-step synthesis involves:
Pyrimidinone Core Formation : Condensation of thiourea derivatives with β-keto esters under reflux (60–80°C) in ethanol .
Fluorophenyl Substitution : Nucleophilic aromatic substitution (SNAr) using 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis, 90°C) .
Butanamide Linker Installation : Carbodiimide-mediated coupling (EDC/HOBt) between the pyrimidinone intermediate and 3-acetylphenylbutanoic acid .
Q. Intermediate Characterization :
- HPLC monitors reaction progress (e.g., C18 column, acetonitrile/water gradient).
- LC-MS confirms molecular weights of intermediates (e.g., [M+H]+ peaks).
- FT-IR identifies carbonyl stretches (1650–1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
How can researchers optimize the synthesis yield of this compound while minimizing side products?
Answer :
Experimental Design Strategies :
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20% .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps favor SNAr but risk decomposition |
| Solvent | DMF/H₂O (9:1) | Polar aprotic solvents enhance solubility |
| Catalyst (Pd) | 2–5 mol% | Excess Pd increases metal impurities |
Q. Contaminant Mitigation :
- Solid-Phase Extraction (SPE) with silica gel removes unreacted fluorophenyl precursors.
- Recrystallization from ethanol/water mixtures improves purity (>98%) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Answer :
Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:
Assay Variability : Cell-based vs. enzymatic assays (e.g., ATP competition in kinase studies) .
Compound Solubility : DMSO stock concentration >10 mM can cause aggregation artifacts .
Q. Methodological Solutions :
- Dose-Response Repetition : Test in triplicate across independent labs.
- Orthogonal Assays : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding .
- Structural Analog Comparison :
| Analog | Structural Variation | IC₅₀ Shift |
|---|---|---|
| 4-Chlorophenyl | Increased lipophilicity | 5x lower activity |
| Acetyl → Methoxy | Reduced H-bonding | Loss of activity |
What computational methods predict the binding affinity of this compound to kinase targets?
Answer :
Approaches :
Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR, PDB: 1M17). Prioritize poses with pyrimidinone C=O interacting with hinge region residues .
Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with pIC₅₀ values .
Q. Validation :
- Compare predicted vs. experimental ΔG values (RMSD < 2.0 kcal/mol).
- Use crystallographic data (e.g., ) to refine force field parameters.
How can researchers validate the metabolic stability of this compound in preclinical studies?
Answer :
In Vitro Assays :
- Microsomal Incubation : Human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (fluorometric assays).
Q. Key Findings :
| Metabolite | Structure | Enzyme Responsible |
|---|---|---|
| N-Deacetylated | Loss of acetyl group | CYP2C9 |
| Pyrimidinone hydroxylation | C-5 hydroxylation | CYP3A4 |
In Vivo Correlation : Administer compound to rodents, collect plasma/bile for metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
